![molecular formula C15H12N2O3S B593951 5-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde CAS No. 1227270-57-6](/img/structure/B593951.png)
5-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
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Overview
Description
5-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is a complex organic compound that belongs to the class of sulfonyl indoles. This compound is characterized by the presence of a phenylsulfonyl group attached to an azaindole core, which is further substituted with a methyl group and a carbaldehyde functional group. The unique structure of this compound makes it a valuable entity in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the initial formation of the azaindole core, followed by the introduction of the phenylsulfonyl group through sulfonylation reactions. The final step involves the formylation of the azaindole to introduce the carbaldehyde group. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The carbaldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The carbaldehyde group can be reduced to an alcohol.
Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the phenylsulfonyl group.
Major Products:
Oxidation: Formation of 1-(Phenylsulphonyl)-5-methyl-7-azaindole-2-carboxylic acid.
Reduction: Formation of 1-(Phenylsulphonyl)-5-methyl-7-azaindole-2-methanol.
Substitution: Formation of various substituted azaindole derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the pyrrolo[2,3-b]pyridine moiety exhibit significant anticancer properties. A study highlighted the synthesis of novel derivatives that demonstrated potent activity against various cancer cell lines. For instance, derivatives were evaluated for their cytotoxic effects on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines, showing IC50 values indicating effective inhibition of cell proliferation .
Table 1: Anticancer Activity of Pyrrolo Compounds
Compound | Cell Line | IC50 (μM) | Reference |
---|---|---|---|
Compound A | MCF-7 | 0.39 ± 0.06 | |
Compound B | HCT116 | 0.46 ± 0.04 | |
Compound C | A549 | 0.19 ± 0.03 |
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent has also been explored. Studies have reported that certain derivatives can inhibit inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Building Blocks for Drug Synthesis
Development of Functional Materials
The unique electronic properties of pyrrolo compounds allow them to be explored in materials science for applications such as organic semiconductors and sensors. The incorporation of the phenylsulfonyl group enhances solubility and stability, making these compounds suitable for use in electronic devices and biosensors .
Case Study 1: Anticancer Drug Development
In a recent study, researchers synthesized a series of pyrrolo derivatives based on 5-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde. These compounds underwent biological evaluation against multiple cancer cell lines, revealing promising results with several candidates exhibiting low IC50 values, indicating high potency against tumor growth .
Case Study 2: Anti-inflammatory Drug Screening
Another study focused on the anti-inflammatory potential of this compound class. Researchers conducted assays to evaluate the inhibition of pro-inflammatory cytokines in vitro, demonstrating that specific derivatives significantly reduced inflammation markers in cell cultures .
Mechanism of Action
The mechanism of action of 5-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde involves its interaction with specific molecular targets. The phenylsulfonyl group is known to enhance the binding affinity of the compound to certain receptors, such as the serotonin-6 receptor (5-HT6R). This interaction modulates the release of neurotransmitters like glutamate and acetylcholine, which are crucial for cognitive functions . The compound’s ability to cross the blood-brain barrier further enhances its potential as a therapeutic agent for central nervous system disorders.
Comparison with Similar Compounds
1-(Phenylsulphonyl)-1H-indole: Lacks the azaindole core and carbaldehyde group.
1-(Phenylsulphonyl)-5-methyl-1H-indole-2-carbaldehyde: Similar structure but without the nitrogen atom in the azaindole core.
1-(Phenylsulphonyl)-7-azaindole-2-carbaldehyde: Similar structure but without the methyl group.
Uniqueness: 5-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is unique due to the presence of both the phenylsulfonyl and carbaldehyde groups on an azaindole core. This unique combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Biological Activity
5-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolo[2,3-b]pyridine core, which is known for its diverse biological activities. The structure can be represented as follows:
- Molecular Formula : C₁₄H₁₁N₂O₂S
- Molecular Weight : 273.31 g/mol
- CAS Number : 121228703
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:
- Inhibition of Protein Kinases : Many pyrrole derivatives are known to inhibit various protein kinases, which play crucial roles in cell signaling pathways.
- Antioxidant Activity : These compounds may also exhibit antioxidant properties, reducing oxidative stress in cells.
Anticancer Properties
Several studies have investigated the anticancer potential of pyrrolo[2,3-b]pyridine derivatives. For example:
- Case Study 1 : A derivative similar to 5-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine was evaluated for its cytotoxic effects on breast cancer cells. The results showed significant inhibition of cell proliferation at low micromolar concentrations, indicating potential as an anticancer agent .
Antimicrobial Activity
Pyrrole derivatives have been explored for their antimicrobial properties:
- Case Study 2 : A related compound demonstrated effective antibacterial activity against various strains of bacteria, including resistant strains. The mechanism involved disruption of bacterial cell membranes .
Table 1: Summary of Biological Activities
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and safety profile is crucial for potential therapeutic applications:
- Absorption and Distribution : Studies suggest that compounds in this class exhibit good bioavailability and can penetrate the blood-brain barrier effectively.
- Toxicity Studies : Initial toxicity assessments indicate that while some derivatives show promise as therapeutic agents, they may also exhibit cytotoxicity at higher concentrations.
Properties
IUPAC Name |
1-(benzenesulfonyl)-5-methylpyrrolo[2,3-b]pyridine-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-11-7-12-8-13(10-18)17(15(12)16-9-11)21(19,20)14-5-3-2-4-6-14/h2-10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFZOJZRRGIIGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C1)N(C(=C2)C=O)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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